molecular formula C8H12O3 B12797093 2-Propanoylpent-4-enoic acid CAS No. 91284-16-1

2-Propanoylpent-4-enoic acid

Cat. No.: B12797093
CAS No.: 91284-16-1
M. Wt: 156.18 g/mol
InChI Key: YLMYKHAEFZCRCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Keto-4’-en-valproic acid typically involves the oxidation of valproic acid or its derivatives. One common method is the oxidation of 4-en-valproic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3-Keto-4’-en-valproic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Keto-4’-en-valproic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.

    Reduction: Reduction reactions can convert it back to less oxidized forms of valproic acid.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of valproic acid, as well as substituted derivatives depending on the reagents used .

Mechanism of Action

The mechanism of action of 3-Keto-4’-en-valproic acid involves its interaction with various molecular targets and pathways. It is known to inhibit histone deacetylases, which leads to changes in gene expression and chromatin structure . This inhibition can affect various cellular processes, including cell cycle regulation, apoptosis, and differentiation. Additionally, it may influence neurotransmitter systems, such as gamma-aminobutyric acid (GABA) and glutamate, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-en-valproic acid: Another metabolite of valproic acid with similar chemical properties.

    2-en-valproic acid: A related compound with a different position of the double bond.

    3-OH-valproic acid: A hydroxylated derivative of valproic acid.

Uniqueness

3-Keto-4’-en-valproic acid is unique due to its specific oxidation state and the presence of both a keto group and a double bond. This combination of functional groups gives it distinct chemical reactivity and biological activity compared to other valproic acid derivatives .

Properties

CAS No.

91284-16-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-propanoylpent-4-enoic acid

InChI

InChI=1S/C8H12O3/c1-3-5-6(8(10)11)7(9)4-2/h3,6H,1,4-5H2,2H3,(H,10,11)

InChI Key

YLMYKHAEFZCRCH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC=C)C(=O)O

Origin of Product

United States

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